molecular formula C12H14ClN3O2S B8716245 1-((6-Chloro-3-pyridinyl)sulfonyl)-3-(1-propyn-1-yl)piperazine

1-((6-Chloro-3-pyridinyl)sulfonyl)-3-(1-propyn-1-yl)piperazine

Cat. No. B8716245
M. Wt: 299.78 g/mol
InChI Key: USRSTRCJBCBMSK-UHFFFAOYSA-N
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Patent
US08431563B2

Procedure details

To a solution of tert-butyl (2-(((6-chloro-3-pyridinyl)sulfonyl)(2-oxo-3-pentyn-1-yl)amino)ethyl)carbamate (1.0 g, 2.40 mmol) in CH2Cl2 (40 mL) at 0° C. was added TFA (4.0 mL, 51.9 mmol). After 20 min, additional TFA (4.0 mL, 51.9 mmol) was added and the cooling bath was removed. After 50 min at room temperature, solid sodium triacetoxyborohydride (2.1 g, 9.91 mmol) was added. The mixture was stirred at room temperature for 20 min then MeOH (5 mL) was added. The mixture was concentrated to about ⅕ its original volume and then saturated aqueous NaHCO3 (20 mL) was added. The pH of the aqueous layer was adjusted to about 8 with NaOH (1 N) and then the mixture was extracted with CHCl3 (containing 10% iPrOH) (3×10 mL). The combined organic extracts were dried with Na2SO4, filtered, and concentrated. The resulting orange oil was purified by chromatography on silica gel using (1 to 5% MeOH in EtOAc) to give 1-((6-chloro-3-pyridinyl)sulfonyl)-3-(1-propyn-1-yl)piperazine as a light-yellow solid (0.39 g)
Name
tert-butyl (2-(((6-chloro-3-pyridinyl)sulfonyl)(2-oxo-3-pentyn-1-yl)amino)ethyl)carbamate
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
2.1 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[CH:6][C:5]([S:8]([N:11]([CH2:22][C:23](=O)[C:24]#[C:25][CH3:26])[CH2:12][CH2:13][NH:14]C(=O)OC(C)(C)C)(=[O:10])=[O:9])=[CH:4][CH:3]=1.C(O)(C(F)(F)F)=O.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].CO>C(Cl)Cl>[Cl:1][C:2]1[N:7]=[CH:6][C:5]([S:8]([N:11]2[CH2:12][CH2:13][NH:14][CH:23]([C:24]#[C:25][CH3:26])[CH2:22]2)(=[O:10])=[O:9])=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
tert-butyl (2-(((6-chloro-3-pyridinyl)sulfonyl)(2-oxo-3-pentyn-1-yl)amino)ethyl)carbamate
Quantity
1 g
Type
reactant
Smiles
ClC1=CC=C(C=N1)S(=O)(=O)N(CCNC(OC(C)(C)C)=O)CC(C#CC)=O
Name
Quantity
4 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Step Three
Name
Quantity
2.1 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Step Four
Name
Quantity
5 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the cooling bath was removed
WAIT
Type
WAIT
Details
After 50 min at room temperature
Duration
50 min
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
ADDITION
Type
ADDITION
Details
saturated aqueous NaHCO3 (20 mL) was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with CHCl3 (containing 10% iPrOH) (3×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried with Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting orange oil was purified by chromatography on silica gel using (1 to 5% MeOH in EtOAc)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
ClC1=CC=C(C=N1)S(=O)(=O)N1CC(NCC1)C#CC
Measurements
Type Value Analysis
AMOUNT: MASS 0.39 g
YIELD: CALCULATEDPERCENTYIELD 54.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.